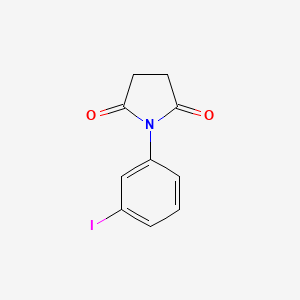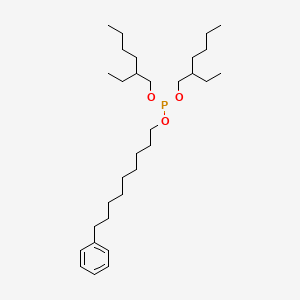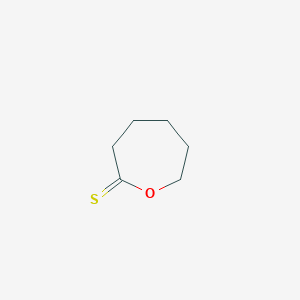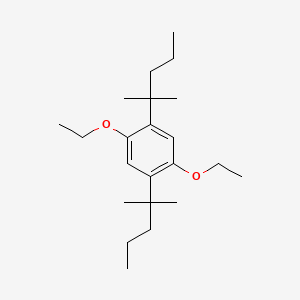
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is an organic compound with the molecular formula C20H34O2 It is characterized by the presence of two ethoxy groups and two 2-methylpentan-2-yl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-diethoxybenzene with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes several types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzaldehyde or 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzoic acid.
Reduction: Formation of 1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)cyclohexane.
Substitution: Formation of 1,4-dihalo-2,5-bis(2-methylpentan-2-yl)benzene derivatives.
Applications De Recherche Scientifique
1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups and the bulky 2-methylpentan-2-yl groups influence the compound’s binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparaison Avec Des Composés Similaires
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with 2-methylbutan-2-yl groups instead of 2-methylpentan-2-yl groups.
Uniqueness: 1,4-Diethoxy-2,5-bis(2-methylpentan-2-yl)benzene is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. The bulky 2-methylpentan-2-yl groups also contribute to its distinct chemical and physical properties .
Propriétés
Numéro CAS |
72044-23-6 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1,4-diethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C22H38O2/c1-9-13-21(5,6)17-15-20(24-12-4)18(16-19(17)23-11-3)22(7,8)14-10-2/h15-16H,9-14H2,1-8H3 |
Clé InChI |
PNJBUWCHRGLRAH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C1=CC(=C(C=C1OCC)C(C)(C)CCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


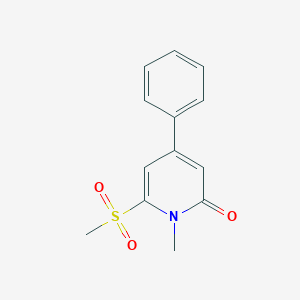
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)

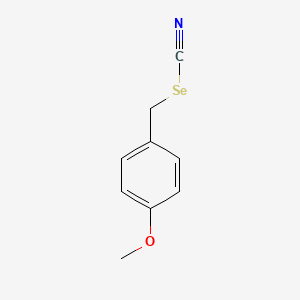
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
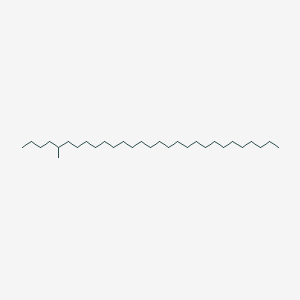
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
